molecular formula C8H12Br4O2 B13953514 Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester CAS No. 63867-08-3

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester

Cat. No.: B13953514
CAS No.: 63867-08-3
M. Wt: 459.80 g/mol
InChI Key: CUWZHNSIPTVXMT-UHFFFAOYSA-N
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Description

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester: is an organic compound with a complex structure It is a derivative of butyric acid, where the hydrogen atoms are substituted with bromine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid derivatives with brominated alcohols. One common method is the acid-catalyzed esterification reaction, where butyric acid is treated with 2,2,2-tribromoethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of brominated intermediates and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary or secondary alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is used as a reagent in organic synthesis. Its brominated structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions and toxicity of brominated esters.

Medicine

While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Brominated esters are investigated for their antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its brominated structure enhances the flame-retardant properties of materials.

Mechanism of Action

The mechanism of action of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, leading to the release of butyric acid and the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Butyric acid, 2-bromo-, ethyl ester
  • 2-Bromobutyric acid
  • Ethyl 2-bromoisobutyrate

Uniqueness

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of multiple bromine atoms, which significantly influence its reactivity and applications. Compared to similar compounds, its higher bromine content enhances its utility in flame retardant and plasticizer applications.

Properties

CAS No.

63867-08-3

Molecular Formula

C8H12Br4O2

Molecular Weight

459.80 g/mol

IUPAC Name

2,2,2-tribromoethyl 2-bromo-2-ethylbutanoate

InChI

InChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3

InChI Key

CUWZHNSIPTVXMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC(Br)(Br)Br)Br

Origin of Product

United States

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